molecular formula C13H17NO5S B1350177 2-(1,1-Dioxo-tetrahydrothiophen-3-ylamino)-3-(4-hydroxy-phenyl)-propionic acid CAS No. 415919-39-0

2-(1,1-Dioxo-tetrahydrothiophen-3-ylamino)-3-(4-hydroxy-phenyl)-propionic acid

Cat. No. B1350177
M. Wt: 299.34 g/mol
InChI Key: NRTCSAGSLQALNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(1,1-Dioxo-tetrahydrothiophen-3-ylamino)-3-(4-hydroxy-phenyl)-propionic acid” is a chemical compound with the molecular formula C13H17NO5S1. It has a molecular weight of 299.34 g/mol1.



Synthesis Analysis

Unfortunately, I couldn’t find any specific information on the synthesis of this compound.



Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C13H17NO5S1. However, without more specific information, it’s difficult to provide a detailed analysis of its structure.



Chemical Reactions Analysis

I’m sorry, but I couldn’t find any specific information on the chemical reactions involving this compound.



Physical And Chemical Properties Analysis

This compound, like any other, has specific physical and chemical properties such as melting point, boiling point, and density2. However, the exact values for these properties for this compound are not available in the sources I found.


Scientific Research Applications

Structure-Activity Relationships of Hydroxycinnamic Acids

Hydroxycinnamic acids (HCAs) possess significant biological properties, including antioxidant activities, which are influenced by their structural features. Studies have shown the importance of the unsaturated bond in the side chain and the ortho-dihydroxy phenyl group (catechol moiety) for their activity. Modifications such as alterations in the aromatic ring and the carboxylic function (e.g., esterification and amidation) affect their antioxidant effectiveness. These findings provide insights into the development of potent antioxidant molecules through medicinal chemistry (Razzaghi-Asl et al., 2013).

Degradation of Lignin Model Compounds

Research on the acidolysis of β-O-4-type lignin model compounds has revealed significant insights into the mechanism of bond cleavage, highlighting the role of the γ-hydroxymethyl group and the potential of enol ether compounds in lignin degradation. These findings underscore the complexity of lignin decomposition and the potential for developing novel approaches to lignin valorization (Yokoyama, 2015).

Sorption of Phenoxy Herbicides

Studies on the sorption of 2,4-D and other phenoxy herbicides to soil and organic matter have emphasized the role of soil parameters such as pH and organic carbon content in their sorption behavior. This research aids in understanding the environmental fate of these compounds and informs the development of strategies for mitigating their impact (Werner et al., 2012).

Pharmacological Review of Chlorogenic Acid

Chlorogenic acid, a phenolic compound with low toxicity, exhibits a range of biological activities including antioxidant, anti-cancer, antimicrobial, and anti-inflammatory effects. Its role as a precursor of other phenolic compounds and its presence in various plants and traditional Chinese herbs highlight its potential for therapeutic applications (Pei et al., 2016).

Chemistry and Biochemistry of Plant Betalains

Betalains, vacuolar pigments in plants, have been identified as significant for their chemosystematic markers and potential therapeutic applications. Their synthesis, structural diversity, and biological activities, including antioxidant and anti-inflammatory effects, underscore their importance in pharmacology and food science (Khan & Giridhar, 2015).

In Vitro and In Vivo Antioxidant Activities of Hydroxycinnamates

Research on hydroxycinnamates like ferulic, coumaric, caffeic, and sinapic acids has demonstrated their potent antioxidant activities both in vitro and in vivo. These compounds play a crucial role in scavenging reactive oxygen species and protecting against oxidative stress, suggesting their potential for inclusion in foods to enhance health benefits (Shahidi & Chandrasekara, 2010).

Wastewater Treatment in the Pesticide Industry

Advancements in treating pesticide industry wastewater have focused on biological processes and activated carbon for removing toxic pollutants. These studies provide insights into effective strategies for mitigating the environmental impact of pesticide production and ensuring the safety of water resources (Goodwin et al., 2018).

Safety And Hazards

Without specific information on this compound, it’s difficult to provide a detailed analysis of its safety and hazards.


Future Directions

As for the future directions of research involving this compound, it’s hard to say without more specific information. However, given its complex structure, it could be of interest in various fields of chemistry and pharmacology.


properties

IUPAC Name

2-[(1,1-dioxothiolan-3-yl)amino]-3-(4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO5S/c15-11-3-1-9(2-4-11)7-12(13(16)17)14-10-5-6-20(18,19)8-10/h1-4,10,12,14-15H,5-8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRTCSAGSLQALNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NC(CC2=CC=C(C=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90378200
Record name SBB028064
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(1,1-Dioxothiolan-3-yl)amino]-3-(4-hydroxyphenyl)propanoic acid

CAS RN

415919-39-0
Record name SBB028064
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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